molecular formula C10H17ClN2O2 B2728074 3-(Piperidin-4-ylmethyl)pyrrolidine-2,5-dione;hydrochloride CAS No. 2305256-03-3

3-(Piperidin-4-ylmethyl)pyrrolidine-2,5-dione;hydrochloride

Cat. No.: B2728074
CAS No.: 2305256-03-3
M. Wt: 232.71
InChI Key: OZQVMCXWAHSOKU-UHFFFAOYSA-N
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Description

3-(Piperidin-4-ylmethyl)pyrrolidine-2,5-dione;hydrochloride is a chemical compound with the molecular formula C10H16N2O2·HCl It is a derivative of pyrrolidine and piperidine, both of which are nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-ylmethyl)pyrrolidine-2,5-dione;hydrochloride typically involves the reaction of piperidine with pyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-ylmethyl)pyrrolidine-2,5-dione;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Piperidin-4-ylmethyl)pyrrolidine-2,5-dione;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-ylmethyl)pyrrolidine-2,5-dione;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A related compound with similar structural features.

    Piperidine: Another nitrogen-containing heterocycle with distinct chemical properties.

    Proline: An amino acid with a pyrrolidine ring structure.

Uniqueness

3-(Piperidin-4-ylmethyl)pyrrolidine-2,5-dione;hydrochloride is unique due to its combined structural features of both pyrrolidine and piperidine. This dual nature allows it to exhibit a range of chemical and biological activities that are not observed in its individual components.

Properties

IUPAC Name

3-(piperidin-4-ylmethyl)pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.ClH/c13-9-6-8(10(14)12-9)5-7-1-3-11-4-2-7;/h7-8,11H,1-6H2,(H,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQVMCXWAHSOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2CC(=O)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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